molecular formula C23H19N5O2S B11418986 N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11418986
M. Wt: 429.5 g/mol
InChI Key: HZNGGSPRRKJTOR-UHFFFAOYSA-N
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Description

Historical Development of Triazoloquinazoline-Based Therapeutics

The exploration of triazoloquinazoline derivatives began in earnest during the late 20th century, driven by the need to develop novel antimicrobial agents. Early synthetic routes focused on cyclocondensation reactions between thiourea derivatives and hydrazine hydrate, yielding N-amino intermediates that could undergo further heterocyclization. For instance, methyl 2-[3-(4-(N-substituted sulfamoyl)phenyl)thioureido] benzoates served as precursors for generating triazoloquinazoline cores through reactions with aromatic aldehydes. These foundational studies revealed that the triazoloquinazoline system could be systematically functionalized at multiple positions, enabling structure-activity relationship (SAR) optimization.

A pivotal advancement occurred with the recognition of triazoloquinazoline’s dual capacity to engage biological targets through both hydrogen bonding and π-π stacking interactions. This realization spurred investigations into their anticancer potential, particularly as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. Derivatives such as compound 6 from recent studies demonstrated nanomolar inhibitory activity against breast cancer (MCF-7) cell lines, outperforming doxorubicin in cytotoxicity assays. The scaffold’s adaptability is further evidenced by its incorporation into antifungal agents like fluconazole and voriconazole, where the triazole moiety directly participates in heme iron coordination within cytochrome P450 enzymes.

Structural Significance of Triazolo[1,5-a]Quinazoline Scaffolds

The triazolo[1,5-a]quinazoline system combines a planar quinazoline backbone with a fused triazole ring, creating a rigid, electron-rich framework conducive to target binding. Key structural features include:

Structural Feature Functional Role Example in N-(2,4-Dimethylphenyl)-3-(Phenylsulfonyl) Derivative
Quinazoline core Provides π-conjugation for DNA intercalation Benzene rings enable stacking with kinase ATP-binding pockets
Triazole ring Serves as hydrogen bond acceptor N3 participates in H-bonding with VEGFR-2 Asp1046
Sulfonyl group at position 3 Enhances solubility and bioavailability Phenylsulfonyl moiety improves metabolic stability
2,4-Dimethylphenyl substitution Modulates lipophilicity and selectivity Ortho-methyl groups prevent undesired CYP450 interactions

The specified compound (PubChem CID: 2137374) exemplifies strategic functionalization, with a molecular formula of C23H19N5O2S and a weight of 429.5 g/mol. The phenylsulfonyl group at position 3 introduces steric bulk that may restrict rotational freedom, potentially enhancing target binding specificity. Meanwhile, the 2,4-dimethylphenylamine substituent at position 5 contributes to hydrophobic interactions without excessive molecular weight gain.

Comparative analysis with earlier triazoloquinazoline derivatives reveals critical advancements:

  • Synthetic Accessibility : Modern protocols employ eco-compatible catalysts like Cu(I)-zeolites for cyclocondensation, achieving yields >80% compared to traditional sub-50% methods.
  • Diversification Capacity : The C5 amine position allows regioselective alkylation or acylation, enabling rapid generation of analog libraries.
  • Pharmacokinetic Optimization : Introduction of sulfonyl groups addresses historical limitations in aqueous solubility, as evidenced by the logP reduction from 3.8 (parent scaffold) to 2.9 in the current derivative.

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C23H19N5O2S/c1-15-12-13-19(16(2)14-15)24-21-18-10-6-7-11-20(18)28-22(25-21)23(26-27-28)31(29,30)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,24,25)

InChI Key

HZNGGSPRRKJTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via substitution reactions, often using dimethylphenylamine as a starting material.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of compounds similar to N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Research indicates that derivatives of the triazole scaffold exhibit potent activity against wild-type and resistant strains of HIV. For instance, a series of analogs derived from the triazole structure were synthesized and screened for their efficacy against various HIV strains. The optimization process involved modifying different fragments of the compound to enhance its antiviral activity while maintaining selectivity against resistant mutants .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinazoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a novel series of quinazoline derivatives demonstrated broad-spectrum antimicrobial efficacy, with some compounds showing minimal inhibitory concentrations (MICs) comparable to standard antibiotics. The incorporation of the triazole moiety into the quinazoline structure was crucial for enhancing antimicrobial potency .

Anticancer Potential

The anticancer properties of this compound have been investigated through various studies focusing on its ability to inhibit cancer cell proliferation. Compounds containing the quinazoline scaffold have shown promising results in targeting specific cancer cell lines such as HCT-116 and MCF-7. The mechanism of action appears to involve the disruption of critical cellular processes in cancer cells, leading to apoptosis. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Activity Target Key Findings
AntiviralNNRTIHIVPotent activity against wild-type and resistant strains; optimization through SAR .
AntimicrobialBroad-spectrumBacteria (Gram-positive & negative)Significant antibacterial activity; MIC values comparable to standard antibiotics .
AnticancerCytotoxicCancer cell lines (HCT-116, MCF-7)IC50 values in low micromolar range; induces apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The triazoloquinazoline core is shared among analogs, but substituent variations critically influence activity and physicochemical properties:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Phenylsulfonyl 2,4-Dimethylphenyl ~457–473* Hypothesized kinase inhibition, moderate logP
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl + 7-Cl 4-Isopropylphenyl 509.0 Enhanced electron-withdrawing effects (Cl)
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenylsulfonyl 4-Methylbenzyl 457.552 Increased steric bulk, altered solubility
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylphenylsulfonyl 2-Methoxy-5-methylphenyl 473.5 Improved hydrogen bonding (methoxy group)
N-(2-Ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 2-Ethylphenyl ~455–470* Higher lipophilicity (ethyl vs. methyl)

*Molecular weights estimated based on structural analogs.

Key Observations :

  • Sulfonyl Group Variations : Substituting the phenylsulfonyl group with 2,5- or 3,4-dimethylphenylsulfonyl () increases steric hindrance, which may reduce off-target interactions but lower solubility .
Anticancer Potential
  • Thieno-Fused vs. Triazoloquinazoline Analogs: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit superior anticancer activity compared to triazoloquinazolines, attributed to enhanced π-stacking interactions from the thiophene ring . The target compound’s quinazoline core may offer moderate activity but with tunable substituents for selectivity .
  • Receptor Antagonism: Phenylsulfonyl-containing thieno-triazolopyrimidines () show potent serotonin 5-HT6 receptor antagonism, suggesting the target compound’s sulfonyl group is critical for receptor binding .

Biological Activity

N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the class of quinazolines and triazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 358.43 g/mol
  • IUPAC Name : this compound

The compound features a triazole ring fused to a quinazoline moiety and is substituted with a phenylsulfonyl group. This unique structure is believed to contribute to its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity against Cancer Cell Lines : The compound has shown promising cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation. In particular, derivatives similar to this compound demonstrated IC50 values ranging from 2.44 μM to 9.43 μM against HepG2 and HCT-116 cell lines .

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC50 (μM)Cell Line
Compound 166.29HepG2
Compound 162.44HCT-116
Compound 179.43HepG2

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit topoisomerase II (Topo II). The compound's structure allows for intercalation between DNA bases, disrupting normal replication processes.

Key Mechanisms:

  • DNA Intercalation : The compound exhibits high binding affinity to DNA due to its planar structure.
  • Topo II Inhibition : It inhibits the activity of Topo II enzymes which are crucial for DNA unwinding during replication .

Structure-Activity Relationship (SAR)

The efficacy of the compound is influenced by its substituents. Studies indicate that:

  • Bulky substituents can reduce cytotoxic activity.
  • The presence of specific functional groups enhances binding affinity to DNA .

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and evaluation of various [1,2,4]triazolo[4,3-c]quinazolines that include similar structural motifs. These compounds were tested for their biological activities including cytotoxicity and enzyme inhibition .

Another research article focused on the pharmacological profiles of compounds with similar structures and reported significant activities against multiple cancer cell lines while also exploring their potential as therapeutic agents for conditions like epilepsy due to their anticonvulsant properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and sulfonylation. For example, triazoloquinazoline cores are often synthesized via Huisgen cycloaddition (click chemistry) between azides and alkynes under Cu(I) catalysis . Subsequent sulfonylation may employ phenylsulfonyl chlorides in dimethylformamide (DMF) with triethylamine (TEA) as a base to neutralize HCl byproducts, achieving yields >70% under reflux conditions (80–100°C, 12–24 hrs) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and aromaticity. For example, the phenylsulfonyl group shows distinct deshielded protons at δ 7.5–8.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 486.1542) .
  • X-ray Crystallography : Resolves planarity of the triazoloquinazoline core and dihedral angles of substituents (e.g., 59.3° between phenylsulfonyl and quinazoline planes) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How does the phenylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the triazole C-3 position, facilitating nucleophilic attacks. For example, in Suzuki-Miyaura couplings, palladium catalysts (Pd(PPh₃)₄) enable aryl boronic acid substitutions at this site. Reaction monitoring via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) ensures completion .

Advanced Research Questions

Q. What strategies resolve low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replacing DMF with toluene reduces side reactions (e.g., hydrolysis) during sulfonylation, though reaction time may increase .
  • Catalyst Screening : Using Pd₂(dba)₃ with XPhos ligands improves cross-coupling efficiency (yield increase from 55% to 82%) .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction time from 24 hrs to 6 hrs .

Q. How can molecular docking elucidate this compound’s mechanism of action against kinase targets?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to triazoloquinazoline-binding proteins .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters. The phenylsulfonyl group often forms hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR), while the dimethylphenyl moiety occupies hydrophobic pockets .
  • MD Simulations : 100-ns simulations (AMBER force field) validate binding stability (RMSD <2.0 Å) .

Q. How to address contradictions in reported bioactivity data across analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare substituent effects using datasets from analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl derivatives). For example, 4-chlorophenyl analogs show higher EGFR inhibition (IC₅₀ = 12 nM) due to enhanced hydrophobic interactions .
  • Experimental Validation : Re-test disputed compounds under standardized assays (e.g., MTT assays at 72 hrs, 10% FBS) to control for variables like serum protein binding .

Q. What in silico ADMET profiles predict this compound’s pharmacokinetics?

  • Methodological Answer :

  • SwissADME : Predict moderate intestinal absorption (Caco-2 permeability = 5.6 × 10⁻⁶ cm/s) due to high logP (4.2).
  • Protox-II : Highlight potential hepatotoxicity (ToxScore = 0.7) from sulfonyl group metabolism .
  • CYP450 Inhibition : Use Schrödinger’s QikProp to identify CYP3A4 inhibition (Ki = 2.3 µM), suggesting drug-drug interaction risks .

Q. Which advanced analytical techniques resolve degradation products under oxidative stress?

  • Methodological Answer :

  • LC-HRMS : Identify sulfone-to-sulfoxide oxidation (Δ m/z +16) using a C18 column (0.1% formic acid gradient).
  • EPR Spectroscopy : Detect radical intermediates during light-induced degradation .
  • Accelerated Stability Studies : 40°C/75% RH for 4 weeks; quantify degradation with HPLC (peak area <95% indicates instability) .

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